9-Chloro-3,5-dimethylacridine
Description
9-Chloro-3,5-dimethylacridine is a heterocyclic aromatic compound featuring a chloro substituent at the 9-position and methyl groups at the 3- and 5-positions of the acridine core. Acridine derivatives are widely studied for their luminescent properties, biological activity (e.g., DNA intercalation), and applications in analytical chemistry . The chloro and methyl substituents in this compound likely enhance its lipophilicity and steric effects compared to simpler acridine derivatives, influencing its reactivity and binding affinity in biological or chemical systems.
Properties
IUPAC Name |
9-chloro-3,5-dimethylacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c1-9-6-7-11-13(8-9)17-15-10(2)4-3-5-12(15)14(11)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPYOWFULQNLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=CC=C3C(=C2C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546110 | |
| Record name | 9-Chloro-3,5-dimethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88914-93-6 | |
| Record name | 9-Chloro-3,5-dimethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 9-Chloro-3,5-dimethylacridine typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
9-Chloro-3,5-dimethylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with different nucleophiles, such as amines or phenols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form acridane derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include POCl3 for cyclization and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chloro-3,5-dimethylacridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chloro-3,5-dimethylacridine is primarily based on its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound can also inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
9-Aminoacridinium Salts
9-Aminoacridinium salts, such as 9-aminoacridine hydrochloride, are well-documented for their strong DNA intercalation and chemiluminescent properties. These compounds exhibit planar aromatic systems that facilitate stacking interactions with DNA base pairs, making them valuable in molecular biology and oncology research.
Acridine-9-carboxylic Acid (CAS 5336-90-3)
Acridine-9-carboxylic acid features a carboxylic acid group at the 9-position, significantly altering its physicochemical properties. Key comparisons include:
| Property | 9-Chloro-3,5-dimethylacridine | Acridine-9-carboxylic Acid |
|---|---|---|
| Molecular Weight | ~230–240 g/mol (estimated) | 223.23 g/mol |
| Substituents | Cl, 2×CH₃ | COOH |
| Lipophilicity (LogP) | Higher (Cl and CH₃ groups) | Lower (polar COOH group) |
| Solubility | Likely low in water | Moderate (due to COOH) |
| Enzyme Inhibition Potential | Unlikely CYP inhibitor | CYP2C9/CYP3A4 inhibitor |
The carboxylic acid group in Acridine-9-carboxylic acid improves aqueous solubility but reduces membrane permeability (e.g., BBB penetration: 0.91 vs. estimated >1.5 for this compound) . The chloro and methyl groups in this compound may enhance its suitability for hydrophobic environments, such as lipid bilayers or organic synthesis.
9-Chloroacridine
9-Chloroacridine serves as a parent compound for this compound. The addition of methyl groups at the 3- and 5-positions introduces steric hindrance, which could:
- Reduce reactivity in electrophilic substitution reactions.
- Alter binding kinetics in biological targets (e.g., slower association with DNA).
- Increase thermal stability due to enhanced molecular rigidity.
In analytical chemistry, 9-Chloroacridine has been used in spectrophotometric assays (e.g., for aspirin detection), where its UV-Vis absorption properties are critical. The dimethyl analog may exhibit shifted absorption maxima or reduced sensitivity due to substituent effects .
Data Table: Comparative Analysis
Biological Activity
9-Chloro-3,5-dimethylacridine is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. Acridines are known for their potential as antimicrobial, anticancer, and antiviral agents. This article reviews the biological activity of this compound based on recent studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 241.72 g/mol. Its structure features a chloro group and two methyl groups on the acridine ring, which may influence its biological interactions.
The biological activity of acridine derivatives often involves the following mechanisms:
- Intercalation into DNA : Acridines can intercalate between DNA bases, disrupting replication and transcription.
- Inhibition of Topoisomerases : Some acridine derivatives inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
- Antimicrobial Activity : The presence of halogen atoms (like chlorine) in acridine compounds enhances their antibacterial properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests showed effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's lipophilicity contributes to its ability to penetrate bacterial membranes effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecalis | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
Studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Case Studies
- Antibacterial Efficacy : A study involving the treatment of MRSA infections with this compound demonstrated a reduction in bacterial load in infected tissue samples compared to untreated controls. This suggests its potential as an alternative treatment for antibiotic-resistant infections.
- Cytotoxicity Assessment : In a comparative study assessing various acridine derivatives, this compound was among the top candidates exhibiting low cytotoxicity towards normal human fibroblast cells while maintaining high efficacy against cancer cells.
Q & A
Q. What are the standard synthetic routes for 9-Chloro-3,5-dimethylacridine, and how are they validated?
The synthesis of this compound typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:
- Route A : Chlorination of 3,5-dimethylacridine using thionyl chloride (SOCl₂) under reflux conditions, followed by purification via column chromatography .
- Route B : Direct halogenation of pre-functionalized acridine derivatives using PCl₅ in dichloromethane.
Q. Validation :
- Spectroscopic Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) to confirm substitution patterns and purity. For instance, methyl protons appear as singlets (δ 2.1–2.5 ppm), while aromatic protons show distinct splitting patterns .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1).
- Elemental Analysis : Confirming C, H, N, and Cl percentages within ±0.3% of theoretical values .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm, retention time ~8.2 min . |
| IR Spectroscopy | Functional group identification | C-Cl stretch at 750–800 cm⁻¹, aromatic C-H at 3050 cm⁻¹ . |
| X-ray Crystallography | Confirm crystal structure | Resolution < 1.0 Å, R factor < 0.05 . |
Advanced Research Questions
Q. How can researchers optimize low yields in this compound synthesis via nucleophilic aromatic substitution?
Low yields often stem from steric hindrance or competing side reactions. Methodological improvements:
- Catalyst Screening : Use Lewis acids like AlCl₃ to enhance electrophilicity of the aromatic ring .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloroethane to reduce hydrolysis .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation.
- In-situ Monitoring : Use TLC (silica gel, hexane:ethyl acetate 4:1) to track intermediate formation .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Cross-Validation : Compare data with computational models (DFT calculations for NMR chemical shifts) .
- Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS .
- Collaborative Analysis : Partner with crystallography labs to resolve ambiguities in substitution patterns .
Q. What experimental designs are recommended for studying the photophysical properties of this compound?
- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism. Use a concentration of 10⁻⁵ M to avoid aggregation .
- Fluorescence Quantum Yield : Compare with reference standards (e.g., quinine sulfate) using an integrating sphere .
- Time-Resolved Fluorescence : Employ time-correlated single-photon counting (TCSPC) to determine excited-state lifetimes .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Accelerated Stability Studies :
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, with p < 0.05 indicating significance .
Data Presentation Guidelines
- Tables/Figures : Use color-coded graphs for photophysical data (e.g., emission spectra) but limit chemical structures to 2–3 per figure .
- Reproducibility : Report reaction yields as mean ± SD (n = 3) and include raw spectral data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
